molecular formula C8H3F4N B1375884 4-Ethynyl-2,3,5,6-tetrafluoroaniline CAS No. 61794-59-0

4-Ethynyl-2,3,5,6-tetrafluoroaniline

Cat. No.: B1375884
CAS No.: 61794-59-0
M. Wt: 189.11 g/mol
InChI Key: QJIDXHJAWUUICJ-UHFFFAOYSA-N
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Description

4-Ethynyl-2,3,5,6-tetrafluoroaniline is an organic compound with the molecular formula C8H3F4N It is characterized by the presence of four fluorine atoms and an ethynyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2,3,5,6-tetrafluoroaniline typically involves the coupling of 2-iodoaniline with ethynylaniline. A common procedure includes the use of palladium(II) chloride (Pd(PPh3)2Cl2) and copper(I) iodide (CuI) as catalysts, with triethylamine (Et3N) as the base. The reaction is carried out in acetonitrile (MeCN) under an argon atmosphere at room temperature, followed by heating to 60°C for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2,3,5,6-tetrafluoroaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Copper Catalysts: Often used in conjunction with palladium in coupling reactions.

    Bases: Triethylamine is commonly used to neutralize acids formed during reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds.

Scientific Research Applications

4-Ethynyl-2,3,5,6-tetrafluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,3,5,6-tetrafluoroaniline involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with other molecules, while the fluorine atoms can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-2,3,5,6-tetrafluoroaniline is unique due to the presence of both the ethynyl group and multiple fluorine atoms. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-ethynyl-2,3,5,6-tetrafluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h1H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIDXHJAWUUICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=C(C(=C1F)F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30813963
Record name 4-Ethynyl-2,3,5,6-tetrafluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30813963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61794-59-0
Record name 4-Ethynyl-2,3,5,6-tetrafluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30813963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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